molecular formula C15H14BrN B1372903 2-Benzyl-5-bromoisoindoline CAS No. 905274-85-3

2-Benzyl-5-bromoisoindoline

Cat. No.: B1372903
CAS No.: 905274-85-3
M. Wt: 288.18 g/mol
InChI Key: RUTQXTMEZOZGLF-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromoisoindoline is a chemical compound with the molecular formula C15H14BrN It is characterized by the presence of a benzyl group attached to the nitrogen atom of an isoindoline ring, which is further substituted with a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromoisoindoline typically involves the reaction of isoindoline derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromoisoindoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and various functionalized benzyl derivatives.

Scientific Research Applications

2-Benzyl-5-bromoisoindoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromoisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and bromine substituent play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoindoline: Lacks the bromine substituent, resulting in different reactivity and applications.

    5-Bromoisoindoline: Lacks the benzyl group, affecting its binding properties and biological activity.

    2-Benzyl-5-chloroisoindoline: Similar structure but with a chlorine substituent instead of bromine, leading to variations in chemical behavior and applications.

Uniqueness

2-Benzyl-5-bromoisoindoline is unique due to the combined presence of the benzyl group and bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Overview

2-Benzyl-5-bromoisoindoline is a derivative of isoindoline, a compound class recognized for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and a benzyl group, contribute to its potential as a bioactive compound in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H10BrNC_{15}H_{10}BrN with a molecular weight of approximately 316.15 g/mol. The compound features an isoindoline core with a bromine atom at the 5-position and a benzyl group at the 2-position, which influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives based on similar scaffolds have shown significant activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Case Study: Anticancer Efficacy

A study evaluated several indolin-2-one derivatives, including those based on the 1-benzyl-5-bromoindolin-2-one scaffold. The results indicated that specific derivatives exhibited promising anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
7cMCF-77.17 ± 0.94VEGFR-2 inhibition
7dMCF-72.93 ± 0.47VEGFR-2 inhibition
12aA-54919.53 ± 1.05Apoptosis induction

These compounds demonstrated not only cytotoxic effects but also significant inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Its structural components allow it to interact with receptors such as VEGFR-2, leading to reduced angiogenesis.
  • Apoptotic Pathways : Studies have indicated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic markers like caspases and Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The presence of the bromine atom may enhance the compound's reactivity towards microbial targets, although detailed studies are still required to elucidate these interactions fully.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique features:

Compound NameStructural FeaturesUnique Properties
2-Benzylisoindoline Lacks bromine; retains benzyl groupLower reactivity due to absence of halogen
5-Bromoisoindoline Lacks benzyl group; contains only bromineSimpler structure focused on halogen effects
6-Nitroisoindoline Lacks both benzyl and bromine groupsMore basic structure; serves as a precursor

The presence of both the benzyl group and the bromine atom in this compound enhances its reactivity and potential biological activity compared to these related compounds .

Properties

IUPAC Name

2-benzyl-5-bromo-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTQXTMEZOZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697181
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-85-3
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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